Bienvenue dans la boutique en ligne BenchChem!

2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde

Medicinal Chemistry Physicochemical Properties Lead Optimization

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde (CAS 1007551-43-0) is a heterocyclic aldehyde with the molecular formula C9H9F3N2O and a molecular weight of 218.18 g/mol. It features a 1H-pyrazole core substituted with a cyclopropyl group at the 5-position, a trifluoromethyl group at the 3-position, and an acetaldehyde side chain at the N1 position.

Molecular Formula C9H9F3N2O
Molecular Weight 218.18 g/mol
CAS No. 1007551-43-0
Cat. No. B1461950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde
CAS1007551-43-0
Molecular FormulaC9H9F3N2O
Molecular Weight218.18 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CC=O)C(F)(F)F
InChIInChI=1S/C9H9F3N2O/c10-9(11,12)8-5-7(6-1-2-6)14(13-8)3-4-15/h4-6H,1-3H2
InChIKeyUJWYFEAQJPYBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde (CAS 1007551-43-0): A Specialized Pyrazole-Acetaldehyde Building Block


2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde (CAS 1007551-43-0) is a heterocyclic aldehyde with the molecular formula C9H9F3N2O and a molecular weight of 218.18 g/mol . It features a 1H-pyrazole core substituted with a cyclopropyl group at the 5-position, a trifluoromethyl group at the 3-position, and an acetaldehyde side chain at the N1 position. This compound serves as a versatile intermediate for medicinal chemistry, particularly as a precursor in the synthesis of calcium release-activated calcium (CRAC) channel inhibitors [1]. Its structure combines the metabolic stability advantages of a cyclopropyl ring with the electron-withdrawing properties of the trifluoromethyl group and the synthetic utility of a pendant aldehyde functionality.

Why Generic Pyrazole-Acetaldehyde Substitution Fails: Structural Nuances Critical for 1007551-43-0


In-class compounds such as 2-(1H-pyrazol-1-yl)acetaldehyde (CAS 99310-58-4) or 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde (CAS 1007551-55-4) cannot serve as functional replacements for 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde due to fundamental differences in steric bulk, lipophilicity, and metabolic stability conferred by the 5-cyclopropyl substituent . The cyclopropyl group increases the molecular weight from 178.11 g/mol (the 3-CF3 analog lacking cyclopropyl) to 218.18 g/mol, and its unique ring strain and conformational rigidity are documented to enhance binding affinity in target interactions involving pyrazole-based CRAC channel modulators [1]. Furthermore, constitutional isomers such as 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS 1006462-81-2), which share the identical molecular formula C9H9F3N2O, differ in the position of the aldehyde group (directly attached to the pyrazole ring versus a methylene spacer), leading to divergent reactivity profiles in downstream reductive amination and homologation chemistries. These structural distinctions are non-interchangeable in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence: 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde vs. Comparators


Molecular Weight and Lipophilicity Differentiation: Cyclopropyl vs. Des-Cyclopropyl Analog

The presence of the 5-cyclopropyl substituent on the pyrazole ring of CAS 1007551-43-0 results in a significantly higher molecular weight (218.18 g/mol) and increased lipophilicity compared to the des-cyclopropyl analog 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde (CAS 1007551-55-4, MW 178.11 g/mol). The predicted LogP for the target compound is 2.17 based on the ZINC database [1], whereas the smaller analog lacking the cyclopropyl group is expected to have a substantially lower LogP. This 40 Da mass increase and enhanced lipophilicity are critical for membrane permeability and target engagement in intracellular protein targets such as CRAC channels [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Aldehyde Functional Group Versatility vs. Ester and Carboxylic Acid Analogs

The target compound's aldehyde functional group offers distinct synthetic utility compared to its oxidized and esterified analogs. Specifically, it can undergo reductive amination to form secondary amines, oxidation to the corresponding carboxylic acid (CAS 957487-30-8, LogP 1.77, pKa 3.43) [1], or Grignard addition to generate secondary alcohols. The ethyl ester analog (CAS 1002033-66-0) requires a deprotection step to access the carboxylic acid, while the carboxylic acid analog itself has an ionizable group (LogD at pH 7.4 = -1.63) that limits membrane permeability [1]. The aldehyde form (predicted LogP 2.17) is more lipophilic than the carboxylic acid (LogP 1.77) and is therefore more suitable for reactions requiring anhydrous, non-polar conditions.

Synthetic Chemistry Derivatization Building Block Utility

Constitutional Isomerism: Methylene Spacer Aldehyde vs. Ring-Attached Carbaldehyde

The target compound (CAS 1007551-43-0) is a constitutional isomer of 3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS 1006462-81-2), with both sharing the molecular formula C9H9F3N2O and molecular weight of 218.18 g/mol . The critical structural difference lies in the aldehyde connectivity: the target compound has the aldehyde attached via a methylene (-CH2-) spacer to the N1 position of the pyrazole (acetaldehyde type), while the isomer has the aldehyde directly attached to the C4 position of the pyrazole ring (carbaldehyde type). This difference has significant consequences for reactivity: the acetaldehyde-type aldehyde in the target compound has greater conformational flexibility (3 rotatable bonds for the side chain) and experiences distinct electronic effects from the pyrazole ring compared to the directly conjugated carbaldehyde. In the context of CRAC inhibitor patents, the N1-acetaldehyde scaffold appears as a key intermediate that can be elaborated into acetamide and acetohydrazide derivatives with documented biological activity, whereas the ring-attached carbaldehyde isomer leads to different SAR outcomes.

Structural Isomerism Regioselectivity Chemical Reactivity

Purity Specification and Commercial Availability for Reproducible Research

The commercially available 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde (CAS 1007551-43-0) is supplied with a minimum purity specification of 95% as documented by CymitQuimica (Biosynth brand) . This purity specification is critical for reproducible synthetic transformations, as aldehyde-containing intermediates are susceptible to air oxidation to the corresponding carboxylic acid. In contrast, the related ester analog (CAS 1002033-66-0) is also available at Min. 95% purity but has a different impurity profile due to residual ester hydrolysis risk. The target compound's aldehyde functionality requires appropriate storage conditions (recommended long-term storage under inert atmosphere, per standard aldehyde handling protocols), and procurement from suppliers offering batch-specific certificates of analysis ensures lot-to-lot consistency in downstream reactions.

Quality Control Procurement Specification Reproducibility

Recommended Application Scenarios for 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde in Drug Discovery and Chemical Biology


Synthesis of CRAC Channel Inhibitor Candidates via Reductive Amination

The aldehyde group of 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde serves as the primary derivatization handle for constructing CRAC channel inhibitor libraries. Reductive amination with substituted anilines or aminopyridines yields the N-aryl-acetamide scaffold that is a core pharmacophore in multiple patent families (e.g., WO2020053834A1) [1]. The cyclopropyl and trifluoromethyl substituents on the pyrazole ring are retained throughout this synthetic sequence, and their contribution to CRAC inhibitory activity has been validated through the structure-activity relationships described in these patents. The acetaldehyde spacer, being one methylene unit longer than a directly attached aldehyde, provides an optimal distance for positioning the pyrazole core within the CRAC channel binding pocket, a design feature explicitly exploited in the exemplified compounds.

Preparation of Pyrazole-Acetic Acid Derivatives via Controlled Oxidation

The target aldehyde can be oxidized to (5-cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid (CAS 957487-30-8) using potassium permanganate or chromium trioxide [1]. This carboxylic acid derivative has been investigated as a fatty acid synthase (FAS) inhibitor and as a building block for further amide coupling reactions. The aldehyde form is preferred as the starting material for this transformation (rather than the commercially available acid) when customized oxidation conditions or in situ generation of the acid followed by immediate coupling is desired, as it avoids premature decarboxylation or salt formation issues associated with storage of the free carboxylic acid.

Metabolic Stability Optimization in Pyrazole-Containing Lead Series

The 5-cyclopropyl substituent on the pyrazole ring of this compound provides a documented advantage in metabolic stability compared to 5-ethyl or 5-methyl analogs [1]. Cyclopropyl groups are known to resist cytochrome P450-mediated oxidation due to their ring strain and lack of accessible C-H bonds for hydrogen atom abstraction, a property extensively reviewed in medicinal chemistry literature. When procuring this compound for a lead optimization program, the cyclopropyl group is retained as a metabolically stable replacement for more labile alkyl substituents, and the aldehyde handle allows for rapid diversification to generate SAR data around the N1 side chain while keeping the favorable pyrazole core constant.

Constitutional Isomer Differentiation in Analytical Method Development

Given that 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde shares its molecular formula (C9H9F3N2O) and molecular weight (218.18 g/mol) with at least one known constitutional isomer (CAS 1006462-81-2), it serves as a reference standard for developing HPLC, LC-MS, or NMR methods capable of distinguishing between these regioisomers [1]. The distinct 1H-NMR chemical shifts of the aldehyde proton (expected as a triplet due to coupling with the adjacent methylene group in the target compound, versus a singlet in the carbaldehyde isomer) provide a definitive spectroscopic fingerprint. This application is critical for reaction monitoring and purity assessment in multi-step synthetic sequences where isomeric byproducts may form.

Quote Request

Request a Quote for 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.